molecular formula C29H34N4O2 B14188746 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile CAS No. 919533-67-8

4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile

Cat. No.: B14188746
CAS No.: 919533-67-8
M. Wt: 470.6 g/mol
InChI Key: VEZNZBLIPOONNX-UHFFFAOYSA-N
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Description

4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile is a complex organic compound that belongs to the class of diazene-based Schiff base derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with 1-bromodecane to form 4-(10-bromodecyloxy)aniline. This intermediate is then reacted with 4-cyanobenzaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .

Chemical Reactions Analysis

4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. In industrial applications, it forms a protective film on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents .

Comparison with Similar Compounds

4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile can be compared with other diazene-based Schiff base derivatives such as:

    4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile: This compound has a shorter alkyl chain, which affects its solubility and reactivity.

    4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile:

Properties

CAS No.

919533-67-8

Molecular Formula

C29H34N4O2

Molecular Weight

470.6 g/mol

IUPAC Name

4-[[4-[10-(4-aminophenoxy)decoxy]phenyl]diazenyl]benzonitrile

InChI

InChI=1S/C29H34N4O2/c30-23-24-9-13-26(14-10-24)32-33-27-15-19-29(20-16-27)35-22-8-6-4-2-1-3-5-7-21-34-28-17-11-25(31)12-18-28/h9-20H,1-8,21-22,31H2

InChI Key

VEZNZBLIPOONNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCCOC3=CC=C(C=C3)N

Origin of Product

United States

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